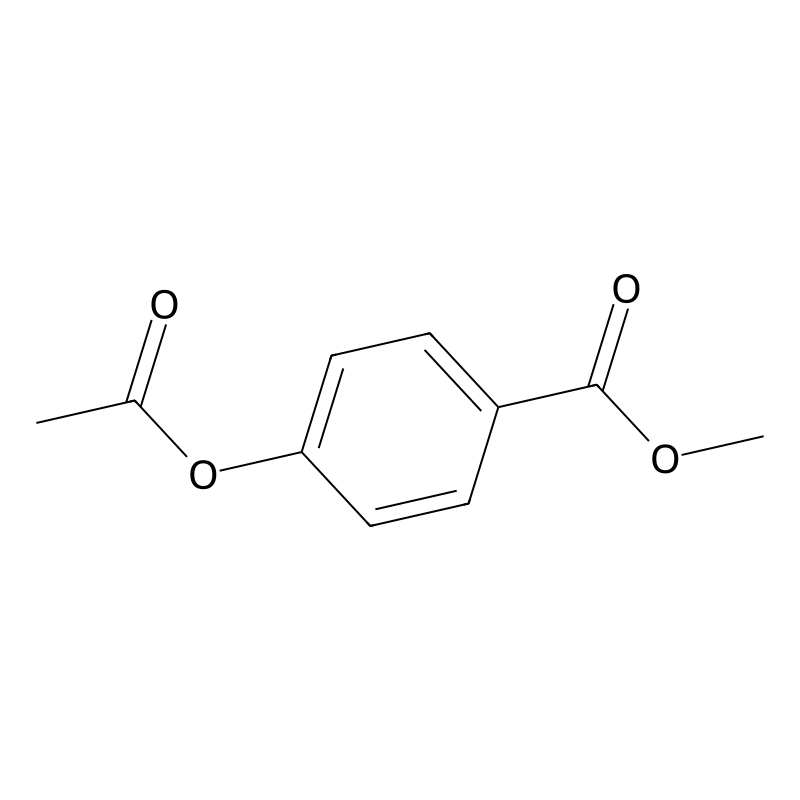Methyl 4-acetoxybenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 4-acetoxybenzoate is an organic compound with the molecular formula C10H10O4 and a molar mass of approximately 194.18 g/mol. It is also known by various synonyms, including 4-acetoxybenzoic acid methyl ester and p-acetoxybenzoate. The compound typically appears as a white to almost white crystalline powder and has a melting point ranging from 82°C to 84°C . Its chemical structure features an acetoxy group attached to the para position of a benzoate moiety, contributing to its unique properties and reactivity.
Occurrence and Natural Sources:
Methyl 4-acetoxybenzoate is a naturally occurring compound found in dates (Phoenix dactylifera) [].
Chemical Properties and Structure:
- Chemical formula: C₁₀H₁₀O₄ []
- Molecular weight: 194.19 g/mol []
- Structure: It belongs to the class of organic compounds known as benzoate esters, specifically a methyl benzoate with an acetoxy group attached at the fourth position on the benzene ring [].
Research Applications:
While the specific research applications of Methyl 4-acetoxybenzoate are not extensively documented, its close structural similarity to other known bioactive compounds has sparked scientific interest in its potential properties.
One area of exploration involves its potential antimicrobial activity. Studies have shown that some structurally similar compounds exhibit antifungal and antibacterial properties [, ]. However, further research is required to determine the specific activity of Methyl 4-acetoxybenzoate against various microorganisms.
Additionally, it can react with alcohols in transesterification reactions, allowing for the formation of different alkyl esters. Methyl 4-acetoxybenzoate can also be involved in acylation reactions where it acts as an acyl donor .
Methyl 4-acetoxybenzoate has been studied for its potential biological activities. It exhibits antimicrobial properties, making it useful in pharmaceutical formulations and as a preservative in cosmetics. The compound's ability to inhibit certain bacterial strains suggests its application in developing antimicrobial agents . Furthermore, its derivatives may possess anti-inflammatory effects, although more research is needed to fully elucidate these activities.
The synthesis of methyl 4-acetoxybenzoate typically involves the acetylation of methyl 4-hydroxybenzoate using acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The general reaction can be summarized as follows:
- Combine methyl 4-hydroxybenzoate (15.2 g) with acetic anhydride (20.4 g) and sulfuric acid (1 mL).
- Heat the mixture at 80°C for one hour.
- Allow the reaction to cool, then filter and wash the resulting crystals with water .
This method yields methyl 4-acetoxybenzoate with high purity and good yield.
Studies on methyl 4-acetoxybenzoate have focused on its interactions with biological systems, particularly its antimicrobial effects against specific bacterial strains. Research indicates that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in antibacterial formulations . Further investigations into its interactions with other compounds may reveal synergistic effects that enhance its efficacy.
Methyl 4-acetoxybenzoate shares similarities with several related compounds, particularly those within the benzoate ester family. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-acetoxybenzoate | C11H12O4 | Ethyl ester variant; potentially different solubility properties. |
| Methyl paraben | C8H8O3 | Commonly used as a preservative; less bulky than methyl 4-acetoxybenzoate. |
| Benzyl acetate | C9H10O2 | Aromatic ester; used primarily in fragrances; differs structurally from methyl 4-acetoxybenzoate. |
| Acetic anhydride | C4H6O3 | Used for acetylation reactions; simpler structure but crucial for synthesis processes. |
Methyl 4-acetoxybenzoate stands out due to its specific functional groups that provide distinct reactivity patterns compared to these similar compounds, particularly in terms of its applications as a pharmaceutical intermediate and preservative .








